molecular formula C12H14F5NS B3221808 (3-Methyl-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine CAS No. 1208079-16-6

(3-Methyl-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine

Cat. No.: B3221808
CAS No.: 1208079-16-6
M. Wt: 299.31 g/mol
InChI Key: RSFIKNWHMVLSRY-UHFFFAOYSA-N
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Description

(3-Methyl-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is a complex organic compound that features both aromatic and aliphatic components. This compound is characterized by the presence of a benzyl group substituted with a methyl group at the third position and an amine group linked to a pentafluoroethylsulfanyl chain. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine typically involves multiple steps, starting with the preparation of the benzyl and pentafluoroethylsulfanyl intermediates. The benzyl intermediate can be synthesized through Friedel-Crafts alkylation, where benzene reacts with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The pentafluoroethylsulfanyl intermediate can be prepared by reacting pentafluoroethanethiol with an appropriate alkylating agent.

The final step involves the nucleophilic substitution reaction where the benzyl intermediate reacts with the pentafluoroethylsulfanyl intermediate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation helps in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

(3-Methyl-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Methyl-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pentafluoroethylsulfanyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine
  • (3-Methyl-benzyl)-(2-chloromethylsulfanylethyl)-amine
  • (3-Methyl-benzyl)-(2-bromomethylsulfanylethyl)-amine

Uniqueness

(3-Methyl-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine stands out due to the presence of the pentafluoroethylsulfanyl group, which imparts unique electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets compared to its analogs with less fluorinated groups.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F5NS/c1-9-3-2-4-10(7-9)8-18-5-6-19-12(16,17)11(13,14)15/h2-4,7,18H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFIKNWHMVLSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCCSC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149940
Record name 3-Methyl-N-[2-[(1,1,2,2,2-pentafluoroethyl)thio]ethyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208079-16-6
Record name 3-Methyl-N-[2-[(1,1,2,2,2-pentafluoroethyl)thio]ethyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208079-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-N-[2-[(1,1,2,2,2-pentafluoroethyl)thio]ethyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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